molecular formula C11H20O B1197894 Cycloundecanone CAS No. 878-13-7

Cycloundecanone

Cat. No. B1197894
CAS RN: 878-13-7
M. Wt: 168.28 g/mol
InChI Key: UPOSSYJVWXLPTA-UHFFFAOYSA-N
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Description

Cycloundecanone is a cyclic ketone with the chemical formula C11H20O. It is a colorless liquid with a camphor-like odor and is commonly used in the synthesis of various organic compounds. This compound has been studied for its potential applications in scientific research due to its unique properties and mechanism of action.

Scientific Research Applications

  • Ring Contraction via Favorskii-Type Rearrangement : Cycloundecanone is produced through a process involving the rearrangement of methyl 1-cycloundecenecarboxylate. This method highlights its role in organic synthesis transformations (Wohllebe & Garbisch, 2003).

  • Conformational Study using Rotational Spectroscopy : this compound's conformational landscape was explored using chirped-pulse Fourier transform microwave spectroscopy, revealing nine conformations in its rotational spectrum. This provides insights into its structural dynamics (Tsoi, Burevschi, Saxena & Sanz, 2022).

  • Photolysis in Biradicals : Studies on the Chemically Induced Dynamic Nuclear Polarization (CIDNP) field dependencies in biradicals formed from this compound during photolysis, enhancing understanding of molecular dynamics in this context (Yurkovskaya, Morozova, Sagdeev, Dvinskih, Buntkowsky & Vieth, 1995).

  • Ring Expansion Reactions : this compound has been utilized in a novel ring expansion procedure, demonstrating its potential in synthesizing macrocyclic ketones, which are valuable in various chemical syntheses (Nagel, Hansen & Fráter, 2002).

  • Catalytic Model for Dioldehydratase Reaction : this compound's conversion in the presence of sodium borohydride and cobalt complexes provides a model for studying the dioldehydratase reaction, contributing to the understanding of enzyme catalysis (Müller & Rétey, 1983).

  • Conformational Analysis at Low Temperatures : Research revealed that at -183.1°C, this compound exists as a mixture of specific conformations, which was determined using NMR spectroscopy and computational methods (Pawar, Brown, Chen, Allinger & Noe, 2006).

  • Complex Formation with Cyclomaltononaose δ-Cyclodextrin : The complex-forming ability of δ-cyclodextrin with this compound was studied, revealing insights into the interactions between cyclodextrins and large guest molecules (Akasaka, Endo, Nagase, Ueda & Kobayashi, 2000).

Safety and Hazards

Safety measures for handling Cycloundecanone include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

The future directions of Cycloundecanone research could involve further investigation of its conformational landscape, as well as its potential applications in various fields . The conformational landscape of this compound has been investigated using chirped-pulse Fourier transform microwave spectroscopy and computational calculations . Nine conformations were observed in the rotational spectrum .

Biochemical Analysis

Biochemical Properties

Cycloundecanone plays a significant role in biochemical reactions due to its reactivity and conformational flexibility. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound can act as a substrate for certain oxidoreductases, which catalyze the oxidation-reduction reactions involving the ketone group. Additionally, this compound may interact with binding proteins that recognize its cyclic structure, facilitating its participation in biochemical pathways .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of certain transcription factors, leading to changes in gene expression. This compound can also affect cellular metabolism by altering the flux of metabolic intermediates, thereby impacting energy production and biosynthetic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to active sites of enzymes, either inhibiting or activating their catalytic functions. For example, this compound may inhibit the activity of certain dehydrogenases by forming a stable complex with the enzyme, preventing substrate binding. Additionally, this compound can influence gene expression by interacting with transcriptional regulators, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. This compound exhibits stability under standard laboratory conditions, but it may undergo degradation over extended periods. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on physiological functions. At higher doses, it can exhibit toxic effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where a certain dosage level is required to elicit significant biological responses .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion to other metabolites. It can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated derivatives. These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of other metabolites in the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its movement across cellular membranes and its accumulation in certain cellular compartments. This compound’s distribution can affect its localization and concentration within different tissues, influencing its overall biological activity .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, such as the mitochondria or the endoplasmic reticulum, where it exerts its biochemical effects. The localization of this compound can impact its activity and function, as it may interact with different sets of biomolecules in various subcellular environments .

properties

IUPAC Name

cycloundecanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H20O/c12-11-9-7-5-3-1-2-4-6-8-10-11/h1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPOSSYJVWXLPTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCC(=O)CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00236645
Record name Cycloundecanone
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Molecular Weight

168.28 g/mol
Source PubChem
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CAS RN

878-13-7
Record name Cycloundecanone
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Record name Cycloundecanone
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Record name CYCLOUNDECANONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Research using chirped-pulse Fourier transform microwave spectroscopy and computational calculations identified nine distinct conformations of Cycloundecanone. The most abundant conformer, stabilized by transannular H···H and eclipsed HCCH interactions, dominates the rotational spectrum. []

A: Yes, this compound readily forms inclusion complexes with δ-cyclodextrin (δ-CD). In fact, this compound shows a higher binding affinity to δ-CD compared to smaller cyclodextrins (α-, β-, and γ-CD) due to a better fit within the larger cavity of δ-CD. [, ]

A: X-ray crystallography reveals a channel-type structure for the this compound/δ-CD complex. This structure comprises head-to-head dimer units of δ-CD, with each dimer encapsulating four this compound molecules. [, ]

A: this compound acts as a guest molecule within the hydrophobic cavity of an octanuclear coordination cage. Studies utilizing a fluorescence displacement assay demonstrate a strong binding affinity (K = 1.2 × 10^6 M^−1), with this compound occupying approximately 50% of the cavity volume. []

A: While this compound itself doesn't participate in PET, it serves as a valuable tool in these studies. By competitively binding to the cage and displacing electron-accepting guests, this compound helps confirm that PET occurs specifically between the cage framework and the intended guest molecule. []

A: Yes, this compound can be synthesized via a five-carbon ring-expansion reaction starting from a cyclohexane derivative. This reaction utilizes a 3-hydroxy-2-silyloxyprop-1-en-1-yl unit, functioning similarly to a C=C double bond in a Cope rearrangement. []

A: The stereochemistry of the cyclohexane derivative impacts the final product distribution. While the trans isomer yields predominantly (2E,8E)-cycloundeca-2,8-dien-1-one, the cis isomer produces a mixture of (2E,8E)- and (2E,8Z)-isomers in a 1:3 ratio. []

A: Yes, a multistep synthesis starting with an ω-bromocarboxylic acid can yield this compound. The process involves forming a diamide disulfide, followed by reductive cleavage, intramolecular cyclization, and finally, reductive desulfurization to obtain the desired ketone. []

A: Yes, a novel method utilizing thermo-isomerization of 1-vinylcycloalkanols in a flow reactor system (600-650°C) allows for efficient two-carbon ring enlargement, leading to the formation of this compound. This procedure can be repeated to generate larger macrocycles. []

A: this compound's reaction with dimethylsulfoxonium methylide depends on reaction conditions. While the Corey reaction (yielding oxiranes) dominates under standard conditions, excess base promotes a novel diolefination reaction (termed Yurchenko diolefination), yielding 1,3-terminal dienes. []

A: Base plays a critical role in two steps of the Yurchenko diolefination. It deprotonates the betaine intermediate, facilitating the [, ]-sigmatropic rearrangement. Subsequently, it significantly accelerates the elimination of sulfenic acid from the γ-unsaturated sulfoxide, leading to the formation of the diene product. []

A: Yes, ring size influences the reactivity of cyclic ketones in the Yurchenko reaction. Studies show that medium-sized rings like cyclodecanone exhibit lower reactivity compared to smaller (cycloheptanone) or larger (this compound, cyclododecanone) rings. []

A: Yes, this compound, along with other complexants like cyclononanone and cyclodecanone, enhances the enzymatic conversion of maltose, maltotriose, and maltohexaose to β-CD by Bacillus macerans cyclodextrin glucanotransferase. []

A: Studies show that alcohols (C2-C14) and hydrocarbons (C3-C15) generally enhance CD production. While hydrocarbons predominantly favor β-CD, alcohol selectivity varies with chain length and branching. Longer, straight-chain alcohols tend to favor α-CD production. []

A: Yes, besides microwave spectroscopy, dipole moment measurements and CNDO/2 calculations were employed to investigate the conformational preferences of this compound, suggesting the presence of conformations with an endocyclic carbonyl group orientation. []

A: Yes, X-ray crystallographic studies have been conducted on this compound at low temperatures (-165°C). These studies provide valuable information about the molecular conformation and packing arrangements in the solid state. [, ]

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